tert-Butyl (2R,4S)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate hydrochloride
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Overview
Description
tert-Butyl (2R,4S)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate hydrochloride is a chemical compound that features a tert-butyl group, an amino group, and a methoxymethyl group attached to a pyrrolidine ring
Preparation Methods
The synthesis of tert-Butyl (2R,4S)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate hydrochloride typically involves the protection of amino acids and subsequent reactions to introduce the desired functional groupsIndustrial production methods may involve optimized reaction conditions and the use of specific catalysts to enhance yield and purity .
Chemical Reactions Analysis
tert-Butyl (2R,4S)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying the methoxymethyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like methanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl (2R,4S)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2R,4S)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating certain biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to tert-Butyl (2R,4S)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate hydrochloride include other tert-butyl-protected amino acids and pyrrolidine derivatives. These compounds share structural similarities but may differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H23ClN2O3 |
---|---|
Molecular Weight |
266.76 g/mol |
IUPAC Name |
tert-butyl (2R,4S)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(14)13-6-8(12)5-9(13)7-15-4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9+;/m0./s1 |
InChI Key |
BNUUWRXZKGZMLG-OULXEKPRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1COC)N.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1COC)N.Cl |
Origin of Product |
United States |
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